Vanillic-d3 Acid
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Overview
Description
Vanillic acid-d3 is a deuterated form of vanillic acid, where three hydrogen atoms are replaced by deuteriumIt is an intermediate in the production of vanillin from ferulic acid and is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillic acid-d3 can be synthesized through the oxidation of vanillin-d3 using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH) as the oxidizing agents, achieving a high yield of approximately 89% .
Industrial Production Methods
Industrial production of vanillic acid-d3 typically involves the bioconversion of ferulic acid to vanillic acid using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus. These microorganisms convert ferulic acid to vanillic acid with varying yields, with A. niger achieving an 88% molar yield .
Chemical Reactions Analysis
Types of Reactions
Vanillic acid-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of vanillin-d3 to vanillic acid-d3 using oxidizing agents like Pd/C, NaBH4, and KOH.
Reduction: Reduction of vanillic acid-d3 to vanillin-d3 using reducing agents.
Substitution: Various substitution reactions involving the hydroxyl and methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Pd/C, NaBH4, KOH
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Vanillic acid-d3
Reduction: Vanillin-d3
Substitution: Various substituted derivatives of vanillic acid-d3
Scientific Research Applications
Vanillic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its antioxidant and antimicrobial properties, and its role in plant metabolism.
Industry: Used in the production of flavoring agents, preservatives, and fragrances.
Mechanism of Action
Vanillic acid-d3 exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. It also exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes . Additionally, vanillic acid-d3 has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .
Comparison with Similar Compounds
Vanillic acid-d3 can be compared with other similar compounds, such as:
Vanillin-d3: The deuterated form of vanillin, used as a flavoring agent and in the synthesis of vanillic acid-d3.
Ferulic acid-d3: A precursor in the biosynthesis of vanillic acid-d3, known for its antioxidant properties.
Syringic acid-d3: Another phenolic acid with similar antioxidant and anti-inflammatory properties.
Vanillic acid-d3 is unique due to its specific deuterium labeling, which makes it useful in various research applications, including metabolic studies and analytical chemistry.
Biological Activity
Vanillic-d3 acid, a deuterated form of vanillic acid, is a phenolic compound recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, particularly its antioxidant, anti-inflammatory, and neuroprotective effects, supported by various research findings.
Vanillic acid is a derivative of vanillin, characterized by the presence of a hydroxyl group and a methoxy group on the aromatic ring. The deuterated version, this compound, incorporates deuterium atoms, which can be beneficial in tracing metabolic pathways in biological studies.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
- Mechanisms : The antioxidant mechanisms include:
Table 1: Antioxidant Activity of this compound
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting protective effects against inflammation-related disorders.
- Key Findings :
Table 2: Anti-inflammatory Effects of this compound
Study Reference | Inflammatory Model | Key Outcomes |
---|---|---|
Aβ1-42-induced model | Decreased expression of p-NF-κB and pro-inflammatory cytokines | |
LPS-induced model | Reduced levels of RAGE and gliosis in mouse brain |
Neuroprotective Properties
The neuroprotective potential of this compound is particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Studies have demonstrated that it can ameliorate cognitive deficits and synaptic loss.
- Mechanisms :
Table 3: Neuroprotective Effects
Study Reference | Model Type | Observations |
---|---|---|
Aβ1-42 model | Improved cognitive function and reduced Aβ accumulation | |
LPS model | Enhanced synaptic integrity and memory performance |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a controlled study using Aβ1-42-treated mice, administration of this compound resulted in significant improvements in memory performance and reductions in neuroinflammation markers.
- Neuroinflammation : In LPS-induced models, this compound effectively reduced neuroinflammatory responses, suggesting its potential as a treatment for conditions characterized by chronic inflammation.
Properties
Molecular Formula |
C8H8O4 |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
4-hydroxy-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1D3 |
InChI Key |
WKOLLVMJNQIZCI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
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